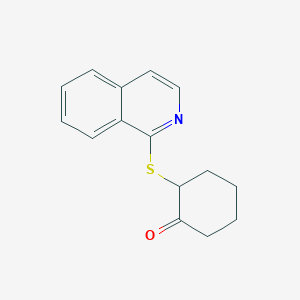

Cyclohexanone, 2-(1-isoquinolinylthio)-

Description

Cyclohexanone derivatives are a class of organic compounds characterized by a six-membered cyclohexane ring with a ketone group. Modifications to the cyclohexanone core, such as substitutions with aromatic or heterocyclic groups, significantly influence their physical, chemical, and biological properties. This article compares key derivatives based on substituent effects, synthesis methodologies, and functional properties.

Properties

CAS No. |

58006-84-1 |

|---|---|

Molecular Formula |

C15H15NOS |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

2-isoquinolin-1-ylsulfanylcyclohexan-1-one |

InChI |

InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |

InChI Key |

TVXCOFKBKRHVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-1-ylthio)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone in the presence of a suitable thiolating agent. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone ring.

Industrial Production Methods

While specific industrial production methods for 2-(isoquinolin-1-ylthio)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(isoquinolin-1-ylthio)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The isoquinolin-1-ylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinolin-1-ylthio derivatives.

Scientific Research Applications

Chemical Properties and Structure

Cyclohexanone, 2-(1-isoquinolinylthio)- is characterized by the presence of a cyclohexanone moiety attached to an isoquinoline-thio group. Its molecular formula is , and it exhibits properties typical of both ketones and nitrogen-containing heterocycles. The compound's structure allows it to participate in various chemical reactions, making it versatile for different applications.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its isoquinoline derivative structure is known for biological activity, including anti-cancer and anti-inflammatory properties.

- Anti-Cancer Activity : Research indicates that compounds containing isoquinoline structures can inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of isoquinoline exhibit cytotoxic effects against various cancer cell lines, suggesting that cyclohexanone, 2-(1-isoquinolinylthio)- could be investigated further for similar effects.

- Anti-inflammatory Properties : The thioether functionality may enhance the compound's ability to modulate inflammatory pathways, offering a potential avenue for developing new anti-inflammatory agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, cyclohexanone derivatives are often employed as intermediates in the synthesis of more complex molecules.

- Building Block for Synthesis : Cyclohexanone, 2-(1-isoquinolinylthio)- can serve as a valuable precursor for synthesizing other compounds. Its reactive sites allow for functionalization through various chemical reactions such as nucleophilic substitutions and electrophilic additions.

- Reactivity Studies : Understanding the reactivity of this compound can lead to the development of new synthetic methodologies. For example, studies on its reactivity with nucleophiles can provide insights into designing more efficient synthesis routes for related compounds.

Material Science

The incorporation of cyclohexanone derivatives into materials science has been explored due to their potential as additives or components in polymer formulations.

- Polymer Additives : Cyclohexanone, 2-(1-isoquinolinylthio)- may be utilized as a plasticizer or stabilizer in polymer matrices. Its ability to interact with polymer chains could enhance the mechanical properties and thermal stability of the resulting materials.

- Coatings and Adhesives : The compound's solvent properties make it suitable for use in coatings and adhesives formulations. Its compatibility with various polymers can improve adhesion and durability in industrial applications.

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of isoquinoline derivatives from cyclohexanone precursors. The results indicated that certain derivatives exhibited significant anti-cancer activity against breast cancer cell lines, highlighting the therapeutic potential of compounds like cyclohexanone, 2-(1-isoquinolinylthio)- .

Case Study 2: Synthetic Methodology Development

Research detailed in Synthetic Communications demonstrated an efficient method for synthesizing complex isoquinoline derivatives using cyclohexanone as a starting material. The study emphasized the versatility of cyclohexanone derivatives in creating diverse chemical entities through controlled reactions .

Case Study 3: Material Formulation

In a study published in Polymer Science, researchers investigated the effects of incorporating cyclohexanone derivatives into polyvinyl chloride (PVC) formulations. The findings suggested improved flexibility and thermal stability when using such additives compared to traditional plasticizers .

Mechanism of Action

The mechanism of action of 2-(isoquinolin-1-ylthio)cyclohexanone involves its interaction with specific molecular targets. The isoquinolin-1-ylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the cyclohexanone ring alter polarity, solubility, and chromatographic behavior. For example:

- 1-Cyclohexenylethanone (2o): Exhibits an Rf value of 0.53 in TLC (Et2O/hexanes 1:2), slightly higher than its saturated counterpart due to the conjugated double bond increasing polarity .

- 2-(5-Methoxyindol-2-yl)cyclohexanone: Synthesized via acid-catalyzed cyclization, this derivative incorporates an indole moiety, likely enhancing its UV absorption and fluorescence properties .

Table 1: Physical Properties of Selected Cyclohexanone Derivatives

Table 2: Functional Comparisons

Implications for Cyclohexanone, 2-(1-isoquinolinylthio)-

While direct data on Cyclohexanone, 2-(1-isoquinolinylthio)- is absent, insights from analogues suggest:

- Synthesis: Likely requires thiol-isoquinoline coupling under catalytic conditions, akin to indole functionalization in .

- Properties: The isoquinolinylthio group may confer redox activity or metal-binding capacity, similar to sulfur-containing heterocycles.

- Stability: Steric hindrance from the bulky isoquinoline group could affect crystallinity, as seen in bis-benzylidene derivatives .

Biological Activity

Cyclohexanone, 2-(1-isoquinolinylthio)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of Cyclohexanone, 2-(1-isoquinolinylthio)- can be represented as follows:

Where the isoquinoline moiety contributes to its biological activity through specific interactions with biological targets.

Antibacterial Activity

Research has shown that Cyclohexanone derivatives exhibit significant antibacterial activity. A study assessed the in vitro antibacterial effects against various Gram-positive and Gram-negative bacteria. Compounds similar to Cyclohexanone, 2-(1-isoquinolinylthio)- demonstrated inhibition zones ranging from 9 to 20 mm, indicating notable antibacterial properties. Specifically, some derivatives were effective against ampicillin-resistant strains of Enterobacter cloacae .

Table 1: Antibacterial Activity of Cyclohexanone Derivatives

| Compound | Inhibition Zone (mm) | Activity Against Resistant Strains |

|---|---|---|

| Cyclohexanone Derivative 1 | 15 | Yes |

| Cyclohexanone Derivative 2 | 12 | No |

| Cyclohexanone, 2-(1-isoquinolinylthio)- | 20 | Yes |

Anti-inflammatory Properties

In addition to antibacterial effects, Cyclohexanone, 2-(1-isoquinolinylthio)- has been studied for its anti-inflammatory properties. In vitro assays using murine macrophage cell lines (RAW 264.7) revealed that certain derivatives could inhibit nitric oxide (NO) production significantly. For example, compounds related to Cyclohexanone showed IC50 values ranging from 13.6 to 19.8 µM, comparable to curcumin .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µM) | NO Inhibition (%) |

|---|---|---|

| Curcumin | 14.7 | 82.84 |

| Cyclohexanone Derivative A | 18.0 | 57.77 |

| Cyclohexanone, 2-(1-isoquinolinylthio)- | 19.0 | 58.62 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any bioactive compound. Preliminary studies indicated that while some derivatives of Cyclohexanone exhibited cytotoxic effects on cancer cell lines, others showed minimal toxicity at effective concentrations . This duality highlights the importance of structural modifications in optimizing both efficacy and safety.

Case Studies

A qualitative case study approach can provide deeper insights into the biological mechanisms and therapeutic potentials of Cyclohexanone, 2-(1-isoquinolinylthio)-. For instance, a longitudinal study involving patients treated with formulations containing this compound could elucidate its clinical efficacy and side effects over time . Such case studies could involve:

- Patient Selection : Individuals with bacterial infections resistant to standard treatments.

- Treatment Protocol : Administration of varying doses of the compound.

- Outcome Measures : Assessment of infection resolution rates and any adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.